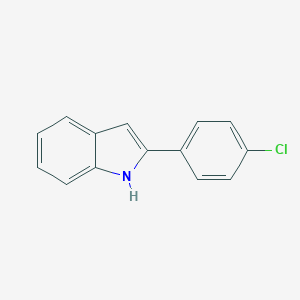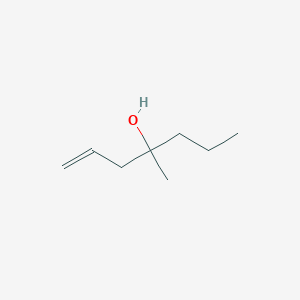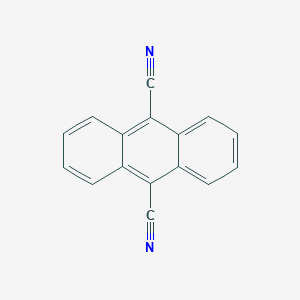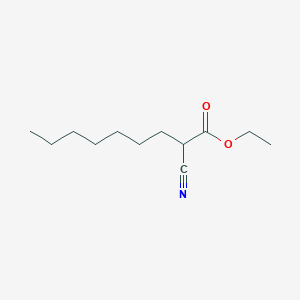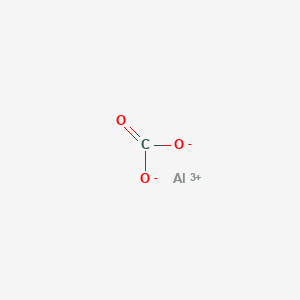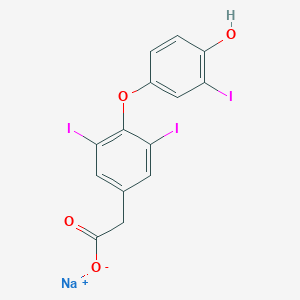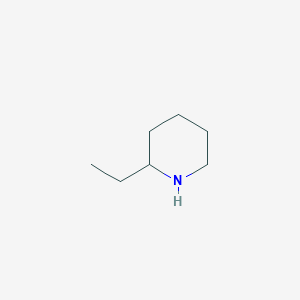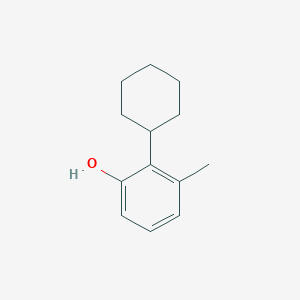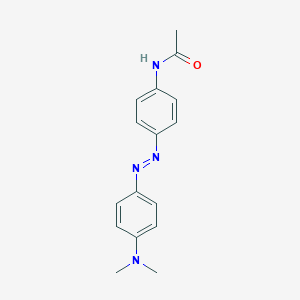
4'-((p-(Dimethylamino)phenyl)azo)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-((p-(Dimethylamino)phenyl)azo)acetanilide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Sudan IV, and it is a fat-soluble dye that is commonly used in histology and microbiology experiments.
Mécanisme D'action
The mechanism of action of Sudan IV involves its ability to bind to the lipid droplets in tissues and cells. The dye has a high affinity for lipids, and it stains them red. This allows researchers to visualize the distribution and amount of lipids in a sample.
Effets Biochimiques Et Physiologiques
Sudan IV has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sudan IV in lab experiments is its ability to stain lipids in tissues and cells. This allows researchers to visualize and quantify the amount of lipids present in a sample. However, one limitation of using Sudan IV is that it is not specific to lipids and can also stain other substances, such as proteins and carbohydrates.
Orientations Futures
There are several future directions for research involving Sudan IV. One area of interest is the development of new staining techniques that are more specific to lipids and do not stain other substances. Another area of research is the use of Sudan IV in medical imaging, where it could potentially be used to visualize lipid-rich tissues, such as adipose tissue. Additionally, Sudan IV could be used in the development of new drugs that target lipid metabolism in diseases such as obesity and diabetes.
Méthodes De Synthèse
The synthesis of 4'-((p-(Dimethylamino)phenyl)azo)acetanilide involves the reaction of p-dimethylaminobenzene diazonium salt with acetanilide in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain pure Sudan IV.
Applications De Recherche Scientifique
Sudan IV has been used in various scientific research applications, including histology, microbiology, and biochemistry. It is commonly used as a staining agent to visualize fat droplets in tissues and cells. Sudan IV is also used to detect the presence of lipids in food samples, such as milk and cheese.
Propriétés
Numéro CAS |
1591-56-6 |
|---|---|
Nom du produit |
4'-((p-(Dimethylamino)phenyl)azo)acetanilide |
Formule moléculaire |
C16H18N4O |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
N-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N4O/c1-12(21)17-13-4-6-14(7-5-13)18-19-15-8-10-16(11-9-15)20(2)3/h4-11H,1-3H3,(H,17,21) |
Clé InChI |
ZUZJJOZXFBPXOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Synonymes |
C.I. DISPERSE BLACK 3, ACETO DERIVATIVE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





